BenchChemオンラインストアへようこそ!

7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Medicinal Chemistry Isomer Differentiation Physicochemical Property Optimization

7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-13-8) is a heterocyclic small molecule (MW 289.12, formula C₁₃H₆Cl₂N₄) belonging to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile family. This scaffold has been validated as a privileged chemotype for kinase inhibition, notably against CDK2 and histone lysine demethylase 4D (KDM4D) , and features a 3-cyano group that serves as a hinge-binding pharmacophore.

Molecular Formula C13H6Cl2N4
Molecular Weight 289.12
CAS No. 320417-13-8
Cat. No. B2896859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS320417-13-8
Molecular FormulaC13H6Cl2N4
Molecular Weight289.12
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NC3=C(C=NN23)C#N)Cl)Cl
InChIInChI=1S/C13H6Cl2N4/c14-10-2-1-8(5-11(10)15)12-3-4-17-13-9(6-16)7-18-19(12)13/h1-5,7H
InChIKeyBOIIMOUIRJTBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-13-8): Core Scaffold & Procurement-Grade Identity


7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 320417-13-8) is a heterocyclic small molecule (MW 289.12, formula C₁₃H₆Cl₂N₄) belonging to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile family [1]. This scaffold has been validated as a privileged chemotype for kinase inhibition, notably against CDK2 [2] and histone lysine demethylase 4D (KDM4D) [3], and features a 3-cyano group that serves as a hinge-binding pharmacophore. The compound is supplied as a research-grade building block (typical purity ≥95%) with confirmed structural identity by ¹H NMR and FTIR [1].

Why 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by Generic Pyrazolo[1,5-a]pyrimidine Analogs


Although the pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold is shared across many research compounds, the nature and position of the 7-aryl substituent dictates target engagement, cellular potency, and physicochemical properties [1]. For instance, the regioisomeric 7-(2,4-dichlorophenyl) derivative (CAS 338394-70-0) exhibits a distinct chlorine orientation that alters the molecular dipole and steric profile relative to the 3,4-dichloro pattern, which can redirect binding preference among kinase targets [2]. Furthermore, the 3,4-dichlorophenyl motif is a recognized pharmacophore in multiple bioactive series beyond the pyrazolo[1,5-a]pyrimidine class, underscoring that simple aryl replacement cannot preserve structure-activity relationships [3]. Consequently, procurement decisions made on the basis of scaffold alone—without specifying the 3,4-dichloro regioisomer—risk selecting a compound with divergent biological performance.

Quantitative Differentiation Evidence for 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Against Closest Analogs


Regioisomeric Chlorine Positioning: 3,4-Dichloro vs. 2,4-Dichloro Substitution Drives Divergent Physicochemical Profiles

The 3,4-dichlorophenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core produces a distinct physicochemical signature relative to the 2,4-dichloro regioisomer (CAS 338394-70-0). The target compound (CAS 320417-13-8) has a computed cLogP of 2.6 and a topological polar surface area (TPSA) of 54 Ų [1]. By contrast, the 2,4-dichloro isomer (same molecular formula, C₁₃H₆Cl₂N₄, same MW 289.12) is expected to show a different dipole moment and potentially altered cLogP owing to the ortho-chlorine's proximity to the pyrimidine ring, which can influence membrane permeability and solubility. These differences are critical because even subtle lipophilicity shifts in the cLogP range of 2–3 can affect logD-dependent cellular uptake and non-specific protein binding.

Medicinal Chemistry Isomer Differentiation Physicochemical Property Optimization

Hydrogen-Bond Acceptor/Donor Profile: 3-Cyano Group as a Defined Hinge-Binding Motif vs. Non-Cyano Pyrazolo[1,5-a]pyrimidines

The 3-carbonitrile substituent provides a potent hydrogen-bond acceptor (HBA) for the kinase hinge region, a feature absent in many pyrazolo[1,5-a]pyrimidine derivatives that carry carboxamide, ester, or unsubstituted positions at C3. The target compound possesses 3 HBA and 0 HBD [1]. In contrast, 7-substituted amino derivatives (e.g., 5-chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, BDBM24632) retain the 3-CN but add an H-bond donor at the 7-amino position, altering the donor/acceptor balance [2]. This difference is mechanistically significant: the 7-aryl substitution without an amino linker (as in the target compound) eliminates a hydrogen-bond donor, which can reduce promiscuous binding to off-target kinases that require a donor interaction at that vector.

Kinase Inhibitor Design Hinge-Binding Pharmacophore Structure-Based Drug Design

Class-Validated Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Core Demonstrates CDK2 Engagement with Defined SAR

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold has been co-crystallized with CDK2 (PDB 2VTM, 2VTR), confirming the 3-cyano group acts as a hinge-binding acceptor [1][2]. While the target compound (7-(3,4-dichlorophenyl) derivative) has not been individually profiled in public CDK2 assays, its core scaffold (pyrazolo[1,5-a]pyrimidine-3-carbonitrile, BDBM24629) was tested against CDK2/cyclin A under radiometric conditions (pH 7.2, 2°C) [1]. The 7-aryl substitution pattern is a primary determinant of potency; published SAR from related series shows that electron-withdrawing aryl groups at C7 enhance antiproliferative activity in HCT116 colon cancer cells [3]. The 3,4-dichlorophenyl group, with its two electron-withdrawing chlorines, is predicted to increase potency relative to unsubstituted phenyl.

CDK2 Inhibition Cancer Cell Proliferation Kinase Selectivity Profiling

KDM4D Epigenetic Target Potential: Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Series Yields Sub-Micromolar Inhibitors with SAR Transferability

The pyrazolo[1,5-a]pyrimidine-3-carbonitrile chemotype was identified as a new class of KDM4D (histone lysine demethylase 4D) inhibitors through molecular docking and subsequent SAR optimization [1]. The most potent derivative in that series, compound 10r, achieved an IC₅₀ of 0.41 ± 0.03 µM against KDM4D [1]. Although the target compound (7-(3,4-dichlorophenyl) derivative) was not explicitly profiled in that study, the SAR established that 7-aryl modifications substantially modulate KDM4D inhibitory activity. The 3,4-dichlorophenyl group may enhance hydrophobic interactions within the KDM4D active site compared to smaller or less electron-deficient aryl groups, based on docking poses of structurally related analogs.

Epigenetics Histone Demethylase KDM4D/JMJD2D Inhibition

Optimal Procurement and Deployment Scenarios for 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile


Kinase Inhibitor Lead Generation: CDK2-Focused Library Design

The compound serves as a 7-aryl-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold for CDK2 inhibitor screening cascades. Its 3-cyano hinge-binding motif, confirmed by co-crystal structures of core analogs (PDB 2VTM, 2VTR) [1], and the electron-withdrawing 3,4-dichlorophenyl group make it suitable for structure-activity relationship (SAR) expansion around the C7 position. Researchers can benchmark this compound against 5-chloro-7-amino analogs (CDK2 IC₅₀ ~1500 nM) to assess the impact of removing the 7-amino H-bond donor on selectivity [2].

Epigenetic Chemical Probe Development: KDM4D/JMJD2D Inhibition

Given the validated KDM4D inhibitory activity of the pyrazolo[1,5-a]pyrimidine-3-carbonitrile series (lead compound 10r IC₅₀ = 0.41 µM) [3], the 3,4-dichlorophenyl derivative can be deployed as a starting point for optimizing KDM4D-selective chemical probes. Its aryl substitution pattern is predicted to occupy the hydrophobic pocket identified in docking studies, potentially improving affinity over the initial screening hits.

Regioisomer-Controlled Physicochemical Optimization

For medicinal chemistry programs where lipophilicity (cLogP) and membrane permeability must be fine-tuned, the 3,4-dichloro isomer (cLogP 2.6, TPSA 54 Ų) [4] offers a defined starting point distinct from the 2,4-dichloro isomer (CAS 338394-70-0). Procurement of both isomers enables systematic evaluation of how chlorine position affects cellular uptake, solubility, and off-target binding in the cLogP 2–3 range.

Chemical Biology Tool Compound for Kinase Profiling Panels

The compound's 0 H-bond donor / 3 H-bond acceptor profile [4] and moderate lipophilicity make it an attractive candidate for broad kinase selectivity panels. Its structural features minimize promiscuous H-bond donor interactions that often lead to polypharmacology, enabling cleaner interpretation of kinase inhibition data when used alongside 7-amino-substituted comparators [2].

Quote Request

Request a Quote for 7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.